molecular formula C24H22N2O2 B12278488 [4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate

[4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate

Cat. No.: B12278488
M. Wt: 370.4 g/mol
InChI Key: ZYDCNZOJNSJLMS-UHFFFAOYSA-N
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Description

[4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate: is a complex organic compound characterized by its unique tricyclic structure and cyanate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of cyanate groups through nucleophilic substitution reactions. Common reagents used in these reactions include cyanogen bromide and phenyl isocyanate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The cyanate groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the cyanate groups, forming new compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, alcohols; mild to moderate temperatures, often in the presence of a base.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.

Scientific Research Applications

Chemistry: In chemistry, [4-[4-(4-Cyanatophenyl)-8-tricyclo[52102,6]decanyl]phenyl] cyanate is used as a building block for the synthesis of complex organic molecules

Biology: The compound’s ability to interact with biological molecules makes it a candidate for research in drug development and biochemical studies. It can be used to design molecules that target specific proteins or enzymes.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and neurological disorders.

Industry: Industrially, the compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for creating materials with enhanced properties.

Mechanism of Action

The mechanism of action of [4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways, resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Uniqueness: What sets [4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate apart is its combination of a tricyclic core with cyanate functional groups, providing a unique reactivity profile and potential for diverse applications.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

[4-[4-(4-cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate

InChI

InChI=1S/C24H22N2O2/c25-13-27-19-5-1-15(2-6-19)17-9-22-18-11-21(24(12-18)23(22)10-17)16-3-7-20(8-4-16)28-14-26/h1-8,17-18,21-24H,9-12H2

InChI Key

ZYDCNZOJNSJLMS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N

Origin of Product

United States

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